molecular formula C12H17NO3 B2886673 N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide CAS No. 2305401-28-7

N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide

Cat. No.: B2886673
CAS No.: 2305401-28-7
M. Wt: 223.272
InChI Key: AYBAUIOLVTZPLH-UHFFFAOYSA-N
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Description

N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide is an organic compound that features a furan ring, a methoxy group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the amide linkage: The amide linkage is formed by reacting the appropriate amine with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Furanones, hydroxylated furans.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan ring and methoxy group may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide: shares similarities with other furan-containing compounds and amides.

    Furan derivatives: Compounds like 2-acetylfuran and 5-methylfurfural.

    Amides: Compounds like N-methylacetamide and N-ethylpropionamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-12(14)13-10(7-8-15-3)11-6-5-9(2)16-11/h4-6,10H,1,7-8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBAUIOLVTZPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CCOC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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